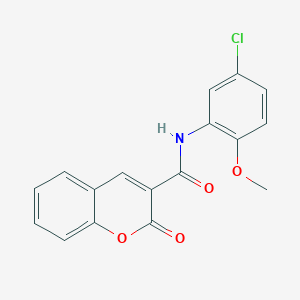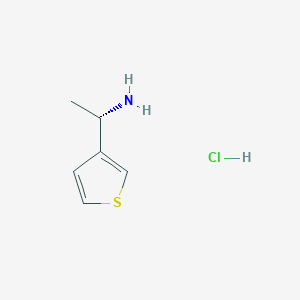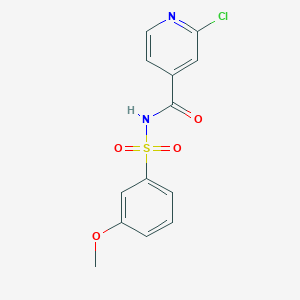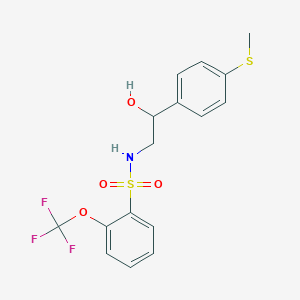![molecular formula C21H18F3NO5S B2449758 N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide CAS No. 946243-48-7](/img/structure/B2449758.png)
N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide, commonly known as FTY720, is a synthetic compound that was first synthesized in 1992. It is a sphingosine-1-phosphate (S1P) receptor modulator that has been studied for its potential therapeutic applications in a variety of diseases.
Wirkmechanismus
FTY720 acts as a modulator of N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide receptors, which are involved in a variety of cellular processes, including immune cell trafficking, vascular permeability, and neuronal signaling. By modulating these receptors, FTY720 can affect a variety of physiological processes, including immune cell migration, inflammation, and angiogenesis.
Biochemical and Physiological Effects:
FTY720 has been shown to have a variety of biochemical and physiological effects, including the inhibition of lymphocyte trafficking, the modulation of cytokine production, and the inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects in a variety of animal models.
Vorteile Und Einschränkungen Für Laborexperimente
FTY720 has several advantages for use in lab experiments, including its ability to modulate N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide receptors in a specific and dose-dependent manner. However, it also has several limitations, including its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several potential future directions for research on FTY720, including further studies on its mechanism of action, its potential therapeutic applications in a variety of diseases, and the development of new analogs and derivatives with improved efficacy and safety profiles. Additionally, there is a need for further studies on the potential long-term effects of FTY720 use in humans.
Synthesemethoden
FTY720 can be synthesized using a multistep process involving several chemical reactions. The synthesis typically involves the reaction of 2-(2-furyl)ethylamine with p-anisidine to form an intermediate compound, which is then reacted with p-toluenesulfonyl chloride to form another intermediate. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride to form the final product, FTY720.
Wissenschaftliche Forschungsanwendungen
FTY720 has been extensively studied for its potential therapeutic applications in a variety of diseases, including multiple sclerosis, cancer, and transplant rejection. It has been shown to have immunomodulatory, anti-inflammatory, and anti-proliferative effects.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO5S/c1-29-16-8-10-17(11-9-16)31(27,28)19(18-3-2-12-30-18)13-25-20(26)14-4-6-15(7-5-14)21(22,23)24/h2-12,19H,13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBFIFVVLLCGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2449677.png)
![1-(3,4-dimethylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2449680.png)
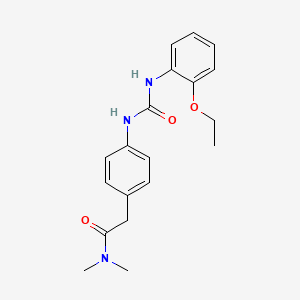
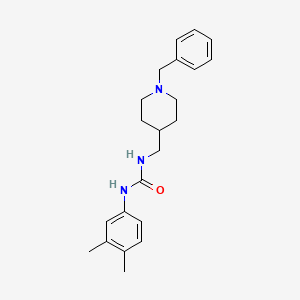
![1-(4-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449684.png)
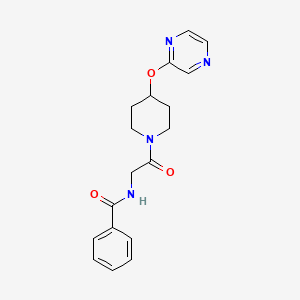

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449689.png)
![N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide](/img/structure/B2449690.png)
